molecular formula C12H26O4S3 B11471903 1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane

1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane

Cat. No.: B11471903
M. Wt: 330.5 g/mol
InChI Key: CEOGUHFDXBWPHE-UHFFFAOYSA-N
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Description

1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane is an organic compound with the molecular formula C₁₂H₂₆O₄S₃ This compound is characterized by the presence of butylsulfonyl groups and sulfanyl linkages, making it a sulfone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane typically involves the reaction of butylsulfonyl chloride with ethyl sulfanyl compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the butylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane involves its interaction with molecular targets through its sulfone and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-{[2-(Methylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane
  • 1-[(2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane
  • 1-[(2-{[2-(Propylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane

Uniqueness

1-[(2-{[2-(Butylsulfonyl)ethyl]sulfanyl}ethyl)sulfonyl]butane is unique due to its specific butylsulfonyl groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H26O4S3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[2-(2-butylsulfonylethylsulfanyl)ethylsulfonyl]butane

InChI

InChI=1S/C12H26O4S3/c1-3-5-9-18(13,14)11-7-17-8-12-19(15,16)10-6-4-2/h3-12H2,1-2H3

InChI Key

CEOGUHFDXBWPHE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCSCCS(=O)(=O)CCCC

Origin of Product

United States

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